tert-Butyl cyclopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C19H29N3O2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22(14-10-11-14)17-15(8-7-12-20-17)16-9-5-6-13-21(16)4/h7-8,12,14,16H,5-6,9-11,13H2,1-4H3 |
InChI Key |
ACECEPREPYDIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCCN3C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyridine Amines
The tert-butoxycarbonyl (Boc) group is universally employed to protect amines during multi-step syntheses. For pyridine derivatives, this typically involves reacting 2-bromopyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In one protocol, 2-bromopyridin-3-amine (17.3 mmol) was treated with lithium bis(trimethylsilyl)amide (LHMDS) in THF at 0°C, followed by Boc₂O addition to achieve tert-butyl (2-bromopyridin-3-yl)carbamate in 62% yield after chromatography. Alternative methods using DMAP and potassium carbonate in THF/methanol achieved comparable yields (50.7%).
Introduction of the Cyclopropyl Group
Cyclopropanation often proceeds via nucleophilic substitution or transition metal-catalyzed coupling. For instance, tert-butyl (2-bromopyridin-3-yl)carbamate undergoes lithiation at -78°C with n-BuLi, followed by quenching with cyclopropanecarboxaldehyde to install the cyclopropyl moiety. This method, adapted from formylpiperidine additions, would likely afford tert-butyl (2-(cyclopropylcarbonyl)pyridin-3-yl)carbamate, though yields require optimization.
Piperidine Ring Formation and Methylation
The 1-methylpiperidin-2-yl substituent can be introduced through reductive amination or cyclization. A plausible route involves reacting 3-aminopyridine with δ-valerolactam under acidic conditions, followed by methylation using methyl iodide. For example, in a related synthesis, 1-methylpiperidin-4-ylmethyl groups were attached to triazolopyridines via Buchwald-Hartwig coupling with Pd₂(dba)₃ and Xantphos.
Stepwise Preparation Methods
Synthesis of tert-Butyl (2-Bromopyridin-3-yl)Carbamate
Procedure :
-
Dissolve 2-bromopyridin-3-amine (5.0 g, 28.9 mmol) in THF (50 mL).
-
Add Boc₂O (18.92 g, 87 mmol) and DMAP (0.353 g, 2.89 mmol).
-
Reflux for 3 hours, then add K₂CO₃ (11.98 g, 87 mmol) and methanol (50 mL).
-
Stir under reflux for 3 hours, filter, and concentrate.
-
Purify via silica gel chromatography (hexanes/EtOAc 50:1) to isolate the product (4.0 g, 50.7%).
Key Data :
Lithiation and Cyclopropane Quenching
Procedure :
-
Cool tert-butyl (2-bromopyridin-3-yl)carbamate (2.9 g, 10.7 mmol) in THF to -78°C under N₂.
-
Add n-BuLi (2.5 M, 8.5 mL, 21.4 mmol) dropwise.
-
Stir for 1 hour, then add cyclopropanecarboxaldehyde (1.3 mL, 11.8 mmol).
-
Warm to 0°C, stir for 1 hour, and quench with 1.5 M HCl.
-
Extract with ethyl acetate, dry (Na₂SO₄), and purify via chromatography (PE/EA 3:1).
Expected Outcome :
Reductive Amination for Piperidine Installation
Procedure :
-
React tert-butyl (2-(cyclopropylcarbonyl)pyridin-3-yl)carbamate (1.5 g, 5.2 mmol) with 1-methylpiperidin-2-amine (0.6 g, 5.2 mmol) in methanol.
-
Add NaBH₃CN (0.65 g, 10.4 mmol) and stir at room temperature for 12 hours.
-
Concentrate and purify via flash chromatography (DCM/MeOH 50:1).
Optimization Note : Pd-mediated couplings (e.g., Buchwald-Hartwig) may enhance efficiency, as seen in triazolopyridine syntheses.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies from analogous syntheses reveal:
Temperature and Time Dependencies
-
Boc Protection : Reflux (3 hours) vs. room temperature (16 hours) showed no significant yield differences.
-
Lithiation : Sub-zero temperatures (-78°C) are critical to prevent side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that tert-butyl cyclopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. In studies assessing immune cell responses, it was found to enhance the activity of mouse splenocytes against tumor cells through PD-1/PD-L1 pathway inhibition. The compound effectively rescued immune cells at concentrations as low as 100 nM, suggesting its potential as an immunotherapeutic agent .
Case Study 1: PD-L1 Inhibition
A doctoral thesis investigated the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, highlighting its role as a PD-L1 inhibitor .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation tested the compound against various cancer cell lines, demonstrating dose-dependent cytotoxicity. The results indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar piperidine compounds .
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity observed in studies |
| Immunomodulation | Enhances splenocyte activity against tumors; effective at low concentrations (100 nM) |
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs can be categorized based on pyridine substitution patterns, functional groups, and synthetic routes. Below is a detailed comparison using evidence-derived data:
Pyridine Substitution Patterns
The target compound’s pyridine ring is substituted at the 2- and 3-positions with cyclopropyl and 1-methylpiperidin-2-yl groups, respectively. Key analogs from the Catalog of Pyridine Compounds (2017) include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents influence reactivity and binding affinity. For example, fluorine in may reduce oxidative metabolism, extending half-life compared to methoxy-substituted analogs .
Piperidine-Containing Analogs
The 1-methylpiperidin-2-yl group in the target compound distinguishes it from other carbamates. describes a related compound, tert-Butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (231), which incorporates a 4-methylpiperazine substituent. Piperazine and piperidine moieties are both used to modulate basicity and solubility, but piperidines (as in the target compound) are less polar and may improve blood-brain barrier penetration .
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
- Piperidine’s basicity (pKa ~11) may enhance water solubility at physiological pH compared to non-basic analogs like .
Biological Activity
tert-Butyl cyclopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate, identified by its CAS number 919107-24-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopropyl group and a pyridine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 329.46 g/mol |
| Density | 1.007 g/cm³ |
| Boiling Point | 264.6 ºC |
| Flash Point | 113.9 ºC |
The compound exhibits potential as an inhibitor of specific protein targets involved in various signaling pathways. While detailed mechanisms specific to this compound are still under investigation, related compounds have shown activity against receptor tyrosine kinases and efflux pumps associated with multidrug resistance (MDR) .
Pharmacological Effects
Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase, contributing to neuroprotective effects. For instance, studies have shown that related carbamate derivatives can prevent amyloid beta aggregation, a hallmark of Alzheimer's disease .
Neuroprotective Effects
In a study investigating the neuroprotective properties of related compounds, it was found that certain derivatives significantly reduced cell death in astrocytes induced by amyloid beta . These findings suggest that this compound may possess similar protective effects.
Inhibition of Drug Transporters
Another area of interest is the compound's potential to inhibit ABC transporters like P-glycoprotein (ABCB1), which are known to play roles in drug resistance . This inhibition could enhance the efficacy of co-administered drugs in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound can inhibit key enzymes involved in neurodegenerative processes. For example, one study reported that a similar compound reduced the formation of fibrils from amyloid beta peptides by acting as both a β-secretase and acetylcholinesterase inhibitor .
In Vivo Studies
While in vitro studies provide promising data, in vivo results have been mixed. Some derivatives showed limited bioavailability in animal models, impacting their therapeutic efficacy . Further optimization of the chemical structure may be necessary to enhance brain penetration and overall effectiveness.
Q & A
Q. What are the optimal synthetic routes for tert-butyl cyclopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate, and how can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyridine-amine precursor (e.g., 3-(1-methylpiperidin-2-yl)pyridin-2-amine) with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine as a base) in an inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using dichloromethane/hexane) is critical to achieve >95% purity. Reaction optimization should focus on stoichiometric ratios (1:1.2 amine:chloroformate), solvent selection (THF or DCM), and controlled temperature to suppress hydrolysis of the carbamate group .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the cyclopropyl, piperidinyl, and carbamate moieties. Key signals include the tert-butyl singlet (~1.4 ppm) and pyridine/piperidine aromatic protons (6.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (0.1% TFA) gradients .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₈N₃O₂: ~330.2 g/mol) .
Advanced Research Questions
Q. How does the presence of the cyclopropyl and 1-methylpiperidinyl groups influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing SN2 reactions at adjacent sites, while its ring strain may favor ring-opening under acidic conditions. The 1-methylpiperidinyl group acts as a weak base, influencing pH-dependent reactivity. For example, hydrolysis of the carbamate under acidic conditions (HCl/THF) yields the free amine, but the methyl group on piperidine reduces nucleophilicity, requiring stronger acids (e.g., TFA) for efficient cleavage . Comparative studies with non-methylated analogs show a 20–30% reduction in reaction rates due to steric effects .
Q. What strategies can be employed to resolve contradictions in biological activity data between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the piperidine ring) that reduce in vivo efficacy .
- Protein Binding Studies : Equilibrium dialysis to measure plasma protein binding, which may limit bioavailability despite high in vitro potency .
- Pharmacokinetic Modeling : Compare AUC (area under the curve) and Cmax values from in vivo studies with in vitro IC₅₀ data to adjust dosing regimens .
Q. How do structural modifications at the pyridine ring affect the compound's binding affinity to enzymatic targets (e.g., kinases or proteases)?
- Methodological Answer :
- Chlorine Substitution : Introducing Cl at the pyridine 4-position (as in tert-butyl (4-chloropyridin-2-yl)carbamate analogs) increases hydrophobic interactions with kinase ATP-binding pockets, improving IC₅₀ values by 3–5-fold .
- Amino Group Addition : Adding an NH₂ group at the 5-position (as in ’s compound) enhances hydrogen bonding with protease catalytic residues but may reduce membrane permeability .
- Comparative Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate with SPR (surface plasmon resonance) for kinetic analysis (KD) .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound's stability under basic conditions?
- Methodological Answer : Discrepancies arise from solvent polarity and water content. In anhydrous THF with K2CO3, the carbamate remains stable for >24 hours at 25°C. However, in aqueous DMF (pH >10), hydrolysis occurs within 4 hours due to nucleophilic attack by OH⁻ on the carbonyl carbon. Always pre-dry solvents and monitor pH to reconcile stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
